N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-naphthalenesulfinamide
Overview
Description
N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-naphthalenesulfinamide is a useful research compound. Its molecular formula is C22H18FNO2S and its molecular weight is 379.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.10422815 g/mol and the complexity rating of the compound is 497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Catalysts and Organic Electronics
A study on RuII sulfonamidoethylenediamine complexes, incorporating fluorobenzyl groups, demonstrated their potential in catalyzing the reduction of NAD+ to NADH and exhibited antiproliferative activity against A2780 ovarian cancer cells (Chen et al., 2018). Another research highlighted naphthalene tetracarboxylic diimides derivatives, including p-fluorobenzyl derivatives, for their use in fabricating organic field effect transistors (OFETs), demonstrating the role of fluorinated substituents in optimizing device performance (Peng & Li, 2018).
Fluoride Anion Detection
N,N-bis(aminobenzyl)naphthalenediimides were studied for their selective interaction with fluoride anions. This research demonstrates the use of such compounds in sensing applications, specifically for the colorimetric detection of fluoride in solutions (Ramírez-Zatarain et al., 2017).
Organic Semiconductor and Antibacterial Agents
Research on N,N-bis(4-trifluoromethoxybenzyl)-1,4,5,8-naphthalene-tetracarboxylic di-imide explored its application in organic semiconductors for bottom-contact thin-film transistors, showing promising electrical properties (Kao et al., 2007). Another study involved the synthesis of N-alkyl/aralkyl-4-methyl-N-(naphthalen-1yl)benzenesulfonamides, revealing their potent antibacterial properties against various bacterial strains (Abbasi et al., 2015).
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)naphthalene-2-sulfinamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FNO2S/c23-20-10-7-17(8-11-20)15-24(16-21-6-3-13-26-21)27(25)22-12-9-18-4-1-2-5-19(18)14-22/h1-14H,15-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YECYMJTTXAIBIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)N(CC3=CC=C(C=C3)F)CC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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